1,2-Dipalmitoyl-sn-glycerol-d9

Description

Properties

IUPAC Name |

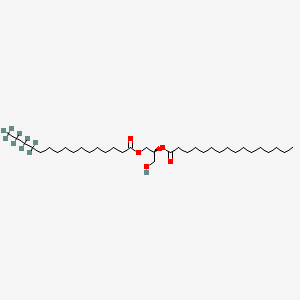

[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1/i1D3,3D2,5D2,7D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJLGIQLPYYGEE-VYTNNFGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H68O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dipalmitoyl-sn-glycerol-d9

For: Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-sn-glycerol-d9 is the deuterated form of 1,2-Dipalmitoyl-sn-glycerol (DPG), an endogenous diacylglycerol (DAG).[1] Its primary and critical application in research and development is as a stable isotope-labeled internal standard for the accurate quantification of its non-deuterated, biologically active counterpart by mass spectrometry.[2] The analyte, 1,2-Dipalmitoyl-sn-glycerol, is a pivotal second messenger molecule in a multitude of cellular signal transduction pathways, most notably as an activator of Protein Kinase C (PKC).[3][4][5] Understanding the precise concentration of DPG in biological systems is crucial for investigating cellular processes like proliferation, differentiation, and apoptosis, and for developing therapeutic agents that target these pathways.[4][5]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its application in quantitative analysis, the signaling pathways of its native analog, and detailed experimental protocols relevant to its use.

Physicochemical Properties

The physical and chemical characteristics of this compound are nearly identical to its non-deuterated analog, with the key difference being its increased mass due to the nine deuterium atoms. This mass shift is fundamental to its use as an internal standard in mass spectrometry.

| Property | This compound | 1,2-Dipalmitoyl-sn-glycerol |

| Synonyms | DG(16:0-d9/16:0/0:0) | 1,2-DPG, DG(16:0/16:0/0:0), (S)-1,2-Dipalmitin[3][6] |

| Molecular Formula | C₃₅H₅₉D₉O₅[2] | C₃₅H₆₈O₅[3][6][7] |

| Molecular Weight | 578.0 g/mol [2] | 568.91 g/mol [3][6][7] |

| CAS Number | 1872379-48-0[2] | 30334-71-5[3][6] |

| Appearance | White to off-white solid/powder | White to off-white solid/powder[3] |

| Melting Point | Not specified | 66-69 °C[3] |

| Purity | ≥99% deuterated forms (d₁-d₉)[2] | ≥95-99%[6][8][9] |

| Solubility | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml[2] | DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml[3][6] |

| Storage Temperature | -20°C[3] | -20°C[3] |

Core Application: Internal Standard in Mass Spectrometry

The fundamental role of this compound is to serve as an internal standard for the precise quantification of endogenous DPG. In quantitative mass spectrometry, particularly LC-MS/MS, an ideal internal standard should behave identically to the analyte during sample extraction, chromatographic separation, and ionization, but be distinguishable by its mass.

Principle of Use:

-

A known quantity of this compound is spiked into a biological sample at the beginning of the sample preparation process.

-

The deuterated standard undergoes the same procedural losses as the endogenous, non-deuterated analyte during lipid extraction and purification.

-

In the mass spectrometer, the d9-standard co-elutes with the native analyte but is detected at a higher mass-to-charge ratio (m/z).

-

By comparing the peak area of the analyte to the peak area of the known amount of internal standard, the absolute concentration of the endogenous 1,2-Dipalmitoyl-sn-glycerol can be calculated with high accuracy and precision.

Figure 1: Logical relationship between analyte and internal standard.

The Analyte: 1,2-Dipalmitoyl-sn-glycerol in Cellular Signaling

To appreciate the utility of the d9-standard, it is essential to understand the biological importance of the molecule it measures. 1,2-Dipalmitoyl-sn-glycerol is a diacylglycerol (DAG) that functions as a critical second messenger. The canonical pathway for its generation involves the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC).[3][5][10]

This reaction is a downstream event following the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[3] The hydrolysis of PIP₂ yields two second messengers: inositol 1,4,5-trisphosphate (IP₃) and DAG.[10][11] While IP₃ diffuses into the cytosol to trigger calcium release, DAG remains in the plasma membrane. There, in conjunction with elevated intracellular calcium and phosphatidylserine, it recruits and activates isoforms of Protein Kinase C (PKC).[10] Activated PKC then phosphorylates a wide array of downstream protein substrates, leading to the regulation of diverse cellular functions.

References

- 1. This compound | GetSynBio [getsynbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 1,2-Dipalmitoyl-sn-glycerol | C35H68O5 | CID 644078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Core Chemical Properties of 1,2-Dipalmitoyl-sn-glycerol-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1,2-Dipalmitoyl-sn-glycerol-d9, a deuterated lipid of significant interest in biomedical research and drug development. This document details its physical and chemical characteristics, its primary application as an internal standard in mass spectrometry-based lipidomics, and the relevant biochemical pathways in which its non-deuterated analog plays a crucial role.

Physicochemical Properties

This compound is a synthetic, isotopically labeled diacylglycerol. The deuterium atoms are typically located on one of the palmitoyl chains, which provides a distinct mass shift for mass spectrometry applications without significantly altering its chemical behavior.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy] propyl ester | [1][2] |

| Synonyms | This compound, DG(16:0-d9/16:0/0:0) | [1][2] |

| Molecular Formula | C₃₅H₅₉D₉O₅ | [1][2] |

| Formula Weight | 578.0 g/mol | [1][2] |

| CAS Number | 1872379-48-0 | [1][2] |

| Physical State | Crystalline solid | [1] |

| Purity | ≥95% (1,2-Dipalmitoyl-sn-glycerol) | [1] |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d9); ≤1% d0 | [1][2] |

Table 2: Solubility and Stability of this compound

| Property | Value | Source(s) |

| Solubility | Ethanol: ~30 mg/mLDMSO: ~5 mg/mLDimethyl formamide (DMF): ~20 mg/mL | [1][2] |

| Storage Temperature | -20°C | [1][2] |

| Stability | ≥ 4 years (when stored properly at -20°C) | [1][2] |

Role in Cellular Signaling: The Diacylglycerol Pathway

The non-deuterated analog, 1,2-Dipalmitoyl-sn-glycerol, is a crucial second messenger in cellular signaling. It is generated at the plasma membrane following the activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[3] This activation leads to the stimulation of Phospholipase C (PLC).[3][4] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to yield two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5]

While IP₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane.[6] Here, its primary role is to activate conventional and novel isoforms of Protein Kinase C (PKC).[3][7] The activation of PKC is a critical event that leads to the phosphorylation of a wide array of downstream protein substrates, thereby modulating a multitude of cellular processes including cell proliferation, differentiation, apoptosis, and gene expression.[3] The signaling is terminated by the metabolic conversion of DAG to other lipid species.[3]

Experimental Protocols: Quantification of 1,2-Dipalmitoyl-sn-glycerol using its Deuterated Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of its non-deuterated analog in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for this application.

Lipid Extraction

A common method for extracting lipids from biological matrices like plasma or cell lysates is a modified Bligh-Dyer method.

-

To 100 µL of the biological sample (e.g., plasma) in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a stock solution in methanol) to serve as the internal standard.

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex thoroughly.

-

Add 125 µL of chloroform and vortex again.

-

Add 125 µL of a 0.9% NaCl solution to induce phase separation and vortex.

-

Centrifuge the mixture (e.g., at 3000 x g for 10 minutes at 4°C).

-

Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted lipid extract is then analyzed by LC-MS/MS.

-

Chromatography: A reversed-phase C18 column is typically used to separate the different lipid species. A gradient elution with a mobile phase system, such as acetonitrile/isopropanol with an additive like ammonium formate, is employed.

-

Mass Spectrometry: The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion of both the analyte (1,2-Dipalmitoyl-sn-glycerol) and the internal standard (this compound) in the first quadrupole, fragmenting them in the collision cell, and monitoring a specific product ion in the third quadrupole.

-

The precursor ion for 1,2-Dipalmitoyl-sn-glycerol is typically the ammonium adduct [M+NH₄]⁺.

-

The fragmentation often involves the neutral loss of one of the palmitic acid chains.

-

-

Data Analysis: The peak areas for the MRM transitions of both the analyte and the internal standard are integrated. The concentration of 1,2-Dipalmitoyl-sn-glycerol in the original sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve constructed with known concentrations of the non-deuterated standard and a fixed concentration of the deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics and cell signaling. Its well-defined chemical properties and high isotopic purity make it an ideal internal standard for the accurate and precise quantification of its biologically significant, non-deuterated counterpart. A thorough understanding of its characteristics and the experimental methodologies for its use, as outlined in this guide, is crucial for obtaining reliable and reproducible data in studies investigating the role of diacylglycerol signaling in health and disease.

References

- 1. The mechanism of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Protein Kinase C Life Cycle: Explained Through Systems Biology Approach [frontiersin.org]

- 3. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospholipase C - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. tandfonline.com [tandfonline.com]

Navigating the Certificate of Analysis for 1,2-Dipalmitoyl-sn-glycerol-d9: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and analytical methodologies presented in a typical Certificate of Analysis (CoA) for 1,2-Dipalmitoyl-sn-glycerol-d9. Understanding the nuances of this document is paramount for ensuring the quality, identity, and purity of this isotopically labeled lipid standard, which is crucial for its application in various research and development endeavors, including signal transduction studies and as an internal standard in mass spectrometry-based lipidomics.

Data Presentation: A Quantitative Overview

A Certificate of Analysis for this compound quantifies several key parameters to certify its quality. The following tables summarize the typical specifications and analytical results.

Table 1: Physical and Chemical Properties

| Parameter | Specification |

| Molecular Formula | C₃₅H₅₉D₉O₅ |

| Molecular Weight | 578.00 g/mol |

| Physical State | Solid |

| Storage | -20°C |

| Solubility | Soluble in chloroform, methanol, and ethanol |

Table 2: Analytical Specifications and Typical Results

| Analysis | Specification | Method |

| Chemical Purity (by ¹H-NMR) | ≥98% | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Isotopic Enrichment (d₉) | ≥99 atom % D | Mass Spectrometry (MS) |

| Enantiomeric Purity (sn-1,2) | ≥98% | Chiral High-Performance Liquid Chromatography (HPLC) |

| Identity Confirmation | Conforms to structure | ¹H-NMR and Mass Spectrometry |

| Residual Solvents | Meets USP <467> limits | Gas Chromatography-Mass Spectrometry (GC-MS) |

The Central Role of 1,2-Dipalmitoyl-sn-glycerol in Cellular Signaling

1,2-Dipalmitoyl-sn-glycerol is a specific molecular species of diacylglycerol (DAG), a critical second messenger in eukaryotic cells. Its deuterated analogue, this compound, serves as an invaluable tool for tracing and quantifying its metabolic fate and signaling functions. The canonical pathway for DAG generation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), which is activated by various cell surface receptors.

Experimental Protocols: A Detailed Look into Analytical Methodologies

The quantitative data presented in the CoA are derived from rigorous analytical testing. The following sections detail the methodologies for the key experiments.

Determination of Chemical Purity by ¹H-NMR Spectroscopy

This protocol outlines the method to determine the chemical purity of this compound by assessing the integral ratios of characteristic proton signals.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR Spectrometer (≥400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of CDCl₃ in a clean vial.

-

Transfer: Transfer the solution to an NMR tube.

-

Acquisition: Acquire the ¹H-NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans.

-

Processing: Process the spectrum with a line broadening of 0.3 Hz.

-

Analysis: Integrate the characteristic signals of the glycerol backbone and the palmitoyl chains. The purity is calculated by comparing the integration of the analyte's signals to those of any observed impurities.

Isotopic Enrichment Analysis by Mass Spectrometry

This protocol details the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment of deuterium in this compound.[1]

Materials:

-

This compound sample

-

LC-MS grade methanol, chloroform, and isopropanol

-

Ammonium formate

-

High-resolution mass spectrometer coupled with a UHPLC system

-

C18 reversed-phase column

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample in a chloroform:methanol (1:1, v/v) mixture at a concentration of 1 mg/mL. Further dilute to a working concentration of 10 µg/mL with the mobile phase.

-

Chromatography:

-

Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate.

-

Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.

-

Gradient: A suitable gradient from Mobile Phase A to B is used to elute the analyte.

-

Flow rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 500-700.

-

Data Analysis: Extract the ion chromatograms for the unlabeled (d₀) and deuterated (d₉) forms of the [M+NH₄]⁺ adduct. The isotopic enrichment is calculated from the relative intensities of the isotopic peaks.[1]

-

Enantiomeric Purity Determination by Chiral HPLC

This protocol describes the separation of the sn-1,2 and sn-2,3 enantiomers of dipalmitoylglycerol to determine the enantiomeric purity of the sn-1,2 isomer.[2][3][4] Derivatization is often required to enhance resolution.[3][5]

Materials:

-

This compound sample

-

Chiral derivatizing agent (e.g., 3,5-dinitrophenylurethane)

-

Hexane, isopropanol, and ethanol (HPLC grade)

-

Chiral stationary phase HPLC column (e.g., polysaccharide-based)

-

HPLC system with a UV detector

Procedure:

-

Derivatization: React the sample with the chiral derivatizing agent according to established protocols to form diastereomers.

-

Chromatography:

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v).

-

Flow rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 254 nm.

-

-

Analysis: The two diastereomers will elute at different retention times. The enantiomeric purity is calculated from the peak areas of the two isomers.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. GC/MS analytical procedure for the characterization of glycerolipids, natural waxes, terpenoid resins, proteinaceous and polysaccharide materials in the same paint microsample avoiding interferences from inorganic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

- 5. avantiresearch.com [avantiresearch.com]

An In-depth Technical Guide to the Synthesis and Purity of 1,2-Dipalmitoyl-sn-glycerol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 1,2-Dipalmitoyl-sn-glycerol-d9, a deuterated analog of the endogenous second messenger, 1,2-Dipalmitoyl-sn-glycerol. This isotopically labeled lipid is an invaluable tool for a range of research applications, including metabolic flux analysis, mass spectrometry-based quantification, and studies of lipid-protein interactions.

Introduction

1,2-Dipalmitoyl-sn-glycerol is a key diacylglycerol (DAG) species involved in cellular signaling, primarily through the activation of protein kinase C (PKC). The introduction of a stable isotope label, such as deuterium (d9) on the glycerol backbone, provides a distinct mass shift, enabling its differentiation from endogenous, non-labeled counterparts. This guide details a plausible synthetic route and the analytical methods required to ensure the high purity of this compound for rigorous scientific investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-Dipalmitoyl-sn-glycerol is presented in Table 1. The deuterated analog is expected to have very similar properties, with a notable increase in molecular weight.

Table 1: Physicochemical Properties of 1,2-Dipalmitoyl-sn-glycerol

| Property | Value |

| IUPAC Name | [(2S)-2-(hexadecanoyloxy)-3-hydroxypropyl] hexadecanoate |

| Synonyms | 1,2-DPG, DG(16:0/16:0/0:0), (S)-1,2-Dipalmitin |

| CAS Number | 30334-71-5 |

| Molecular Formula | C₃₅H₆₈O₅ |

| Molecular Weight | 568.91 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 66-69 °C |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (5 mg/ml), and Ethanol (30 mg/ml) |

| Storage Temperature | -20°C |

Synthesis of this compound

The synthesis of this compound necessitates a multi-step approach to ensure the correct stereochemistry and regioselective placement of the palmitoyl chains on the deuterated glycerol backbone. A plausible synthetic workflow is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of sn-Glycerol-d9

-

Starting Material: Commercially available sn-Glycerol-d9 (perdeuterated glycerol).

-

Reaction: The primary hydroxyl group at the sn-3 position of sn-Glycerol-d9 is selectively protected using a suitable protecting group, such as a trityl or silyl group, to prevent its reaction in the subsequent acylation steps. This is typically achieved by reacting sn-Glycerol-d9 with trityl chloride or a silyl chloride in the presence of a base like pyridine.

-

Purification: The resulting 3-O-protected-sn-glycerol-d9 is purified by column chromatography.

Step 2: Acylation at the sn-1 Position

-

Reaction: The protected glycerol-d9 is acylated at the sn-1 position using palmitoyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) at a controlled temperature.

-

Purification: The resulting 1-O-palmitoyl-3-O-protected-sn-glycerol-d9 is purified by column chromatography to remove any unreacted starting materials and byproducts.

Step 3: Acylation at the sn-2 Position

-

Reaction: The mono-acylated intermediate from the previous step is then acylated at the remaining free hydroxyl group (sn-2 position) with a second equivalent of palmitoyl chloride under similar reaction conditions as in Step 2.

-

Purification: The fully acylated and protected product, 1,2-di-O-palmitoyl-3-O-protected-sn-glycerol-d9, is purified by column chromatography.

Step 4: Deprotection

-

Reaction: The protecting group at the sn-3 position is removed. For a trityl group, this is typically achieved under mild acidic conditions. For a silyl group, fluoride-based reagents are commonly used.

-

Purification: The final product, this compound, is purified by column chromatography to yield a high-purity compound.

Below is a DOT script for the visualization of the synthesis workflow.

Synthesis Workflow for this compound

Purity Analysis

Ensuring the chemical and isotopic purity of this compound is critical for its use in quantitative and mechanistic studies. A combination of chromatographic and spectroscopic techniques is employed for comprehensive purity assessment.

Table 2: Purity Analysis Methods and Typical Specifications

| Analytical Method | Parameter Assessed | Typical Specification |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥98% |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment | ≥98 atom % D |

| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation & Isotopic Distribution | Consistent with expected fragmentation |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Integrity & Absence of Impurities | Conforms to structure |

Experimental Protocols: Purity Analysis

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity and to separate it from potential isomers like 1,3-dipalmitoylglycerol.

-

Method: A normal-phase HPLC system with a silica column is typically used. The mobile phase is a gradient of hexane and isopropanol/ethyl acetate. Detection is commonly performed using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

-

Data Analysis: The purity is calculated based on the peak area percentage of the main component.

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and determine the isotopic enrichment.

-

Method: The sample is analyzed by electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF). The accurate mass of the molecular ion is measured and compared to the theoretical mass of this compound.

-

Data Analysis: Isotopic enrichment is calculated by comparing the intensities of the isotopic peaks in the mass spectrum.

Tandem Mass Spectrometry (MS/MS)

-

Objective: To confirm the structure and the location of the deuterium labels.

-

Method: The molecular ion of this compound is selected and fragmented in the mass spectrometer. The fragmentation pattern is analyzed to confirm the presence of the palmitoyl chains and the deuterated glycerol backbone.

-

Data Analysis: The fragmentation pattern is compared to that of a non-labeled standard and theoretical fragmentation pathways. The masses of the fragment ions will confirm the location of the deuterium atoms on the glycerol moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide an orthogonal confirmation of the structure and to detect any organic impurities.

-

Method: ¹H and ¹³C NMR spectra are acquired. The ¹H NMR spectrum will show a significant reduction in the signals corresponding to the glycerol backbone protons.

-

Data Analysis: The chemical shifts and coupling constants are compared to reference spectra of non-labeled 1,2-Dipalmitoyl-sn-glycerol to confirm the overall structure. The absence of unexpected signals indicates high chemical purity.

Role in Cellular Signaling

1,2-Dipalmitoyl-sn-glycerol, and by extension its deuterated analog, is a crucial second messenger in the Phospholipase C (PLC) signaling pathway. The generation of DAG at the plasma membrane initiates a cascade of downstream events, most notably the activation of Protein Kinase C (PKC).

Below is a DOT script visualizing the diacylglycerol signaling pathway.

Diacylglycerol (DAG) Signaling Pathway

Conclusion

This compound is a powerful tool for researchers in lipidomics and cell signaling. Its synthesis requires careful control of stereochemistry and regioselectivity, and its purity must be rigorously assessed using a combination of chromatographic and spectrometric methods. This guide provides the foundational knowledge for the synthesis and quality control of this important research compound, enabling its effective application in advancing our understanding of lipid metabolism and signaling pathways.

A Technical Guide to 1,2-Dipalmitoyl-sn-glycerol-d9: Suppliers, Pricing, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Dipalmitoyl-sn-glycerol-d9, a deuterated analog of the endogenous second messenger, 1,2-Dipalmitoyl-sn-glycerol. This document serves as a comprehensive resource for researchers in pharmacology, cell biology, and drug development, offering detailed information on suppliers, pricing, and key experimental protocols. The inclusion of signaling pathway diagrams and experimental workflows aims to facilitate a deeper understanding of its application in scientific research.

Sourcing and Procurement: Suppliers and Pricing

This compound is a specialized lipid molecule primarily used as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological samples by mass spectrometry. Several chemical suppliers offer this deuterated standard. The table below summarizes the available information on suppliers and pricing.

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price |

| Cayman Chemical | 1-Palmitoyl-d9-2-Palmitoyl-sn-glycerol | 27591 | ≥99% deuterated forms (d1-d9)[1][2] | 1 mg, 5 mg | Contact for pricing |

| Artepal | This compound | Not specified | Not specified | Not specified | €1,478.00[3] |

| Tacere Therapeutics | This compound | Not specified | Not specified | Not specified | €1,478.00 (Currently listed as not available for sale)[4] |

| GetSynBio | This compound | Not specified | Not specified | Not specified | Not available for sale[5] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Role in Cellular Signaling: The Diacylglycerol Pathway

1,2-Dipalmitoyl-sn-glycerol, the non-deuterated analog, is a crucial second messenger in various cellular signaling pathways. It is produced at the cell membrane and is a key activator of Protein Kinase C (PKC). The deuterated form, this compound, is chemically identical in its signaling properties and is therefore an excellent tool for tracing and quantifying the endogenous molecule.

The canonical pathway for diacylglycerol generation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC). This reaction is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) by extracellular stimuli. The resulting diacylglycerol remains in the plasma membrane, where it recruits and activates PKC isoforms, leading to the phosphorylation of downstream target proteins and the modulation of a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

References

- 1. Diacylglycerol pathway | PPTX [slideshare.net]

- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]

- 3. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1,2-Dipalmitoyl-sn-glycerol-d9 in Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role and application of 1,2-Dipalmitoyl-sn-glycerol-d9 (DPG-d9) in the field of lipidomics. Diacylglycerols (DAGs) are pivotal second messengers in a multitude of cellular signaling pathways and key intermediates in lipid metabolism. Their accurate quantification is crucial for understanding the pathophysiology of various diseases, including cancer, metabolic disorders, and neurological conditions. This guide details the importance of using stable isotope-labeled internal standards, such as DPG-d9, for precise and accurate quantification of DAGs by mass spectrometry. It provides in-depth experimental protocols for lipid extraction, sample preparation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Furthermore, this guide illustrates the central role of DAGs in signaling cascades and outlines a complete experimental workflow for targeted lipidomics.

Introduction: The Significance of Diacylglycerols and the Need for Accurate Quantification

1,2-Diacylglycerols (DAGs) are a class of lipid molecules composed of a glycerol backbone esterified to two fatty acid chains at the sn-1 and sn-2 positions. They are primarily located in cellular membranes and are generated in response to various extracellular stimuli. The most well-established function of DAGs is their role as second messengers in signal transduction.[1] Upon generation, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DAGs recruit and activate protein kinase C (PKC) isoforms.[2] This activation initiates a cascade of phosphorylation events that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.

Given their central role in cellular signaling, the dysregulation of DAG metabolism is implicated in numerous diseases.[2] Therefore, the accurate and precise quantification of specific DAG molecular species is of paramount importance for both basic research and drug development. However, the analysis of DAGs in complex biological matrices presents several analytical challenges, including their low abundance, the presence of structurally similar isomers, and their susceptibility to degradation.

To overcome these challenges, stable isotope dilution mass spectrometry (SID-MS) has become the gold standard for quantitative lipidomics. This approach utilizes a stable isotope-labeled version of the analyte of interest as an internal standard. This compound, a deuterated analog of 1,2-dipalmitoyl-sn-glycerol, serves as an ideal internal standard for the quantification of its endogenous, non-labeled counterpart and other similar DAG species. The co-extraction and co-analysis of the deuterated standard with the endogenous analyte allows for the correction of variability introduced during sample preparation and mass spectrometric analysis, thus ensuring high accuracy and precision.[3]

The Role of 1,2-Dipalmitoyl-sn-glycerol in Cellular Signaling

The canonical pathway for the generation of 1,2-diacylglycerol as a second messenger involves the activation of phospholipase C (PLC) in response to extracellular signals. This signaling cascade is fundamental to numerous physiological processes.

Upon binding of an extracellular ligand to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), PLC is activated.[2] Activated PLC then hydrolyzes the membrane phospholipid PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG.[2] While IP3 is released into the cytosol and mediates the release of intracellular calcium, DAG remains in the plasma membrane where it recruits and activates members of the PKC family.[2] This activation leads to the phosphorylation of a multitude of downstream protein targets, ultimately resulting in diverse cellular responses.

Quantitative Analysis of Diacylglycerols using this compound

The use of a deuterated internal standard like DPG-d9 is critical for accurate quantification in targeted lipidomics. The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for diacylglycerol quantification using a deuterated internal standard. Please note: This table is illustrative and the specific values may vary depending on the instrumentation, matrix, and specific DAG species being analyzed.

| Parameter | Typical Value | Description |

| Linearity (r²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between the concentration and the instrument response. |

| Lower Limit of Detection (LLOD) | 0.1 - 1.0 ng/mL | The lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio typically ≥ 3.[4] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5.0 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (typically with a signal-to-noise ratio ≥ 10 and a relative standard deviation ≤ 20%).[4] |

| Intra-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements of a quality control sample within the same day, indicating the precision of the method. |

| Inter-day Precision (%RSD) | < 20% | The relative standard deviation of replicate measurements of a quality control sample on different days, indicating the reproducibility of the method over time. |

| Recovery (%) | 85 - 115% | The percentage of the known amount of analyte that is recovered after the entire analytical procedure, indicating the efficiency of the extraction process. |

Experimental Protocols

Lipid Extraction from Biological Samples

The choice of lipid extraction method is crucial for the accurate quantification of DAGs. The following are two commonly used protocols.

Protocol 4.1.1: Modified Bligh & Dyer Method for Plasma

This method is a robust liquid-liquid extraction technique suitable for a wide range of lipids.

Materials:

-

Plasma samples

-

This compound internal standard solution (in methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

In a glass centrifuge tube, add 100 µL of plasma.

-

Add a known amount of the this compound internal standard solution.

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex for 30 seconds.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids and transfer to a clean tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 90:10 acetonitrile:isopropanol with 10 mM ammonium formate).[2]

Protocol 4.1.2: Solid-Phase Extraction (SPE) for Diacylglycerols

SPE can be used to selectively isolate and enrich DAGs from a total lipid extract.

Materials:

-

Total lipid extract (from Bligh & Dyer or other methods)

-

Aminopropyl-bonded silica SPE cartridges

-

Hexane

-

Ethyl acetate

-

SPE vacuum manifold

Procedure:

-

Reconstitute the dried total lipid extract in 1 mL of hexane.

-

Condition the aminopropyl SPE cartridge by passing 3 mL of hexane through it.

-

Load the reconstituted lipid extract onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of hexane:ethyl acetate (9:1, v/v) to elute neutral lipids like cholesterol esters and triacylglycerols.

-

Elute the diacylglycerol fraction with 5 mL of hexane:ethyl acetate (8:2, v/v).

-

Collect the eluate and evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the purified DAG fraction in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of Diacylglycerols

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[2]

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic lipids.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40 - 50 °C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor-to-product ion transitions for the specific DAG species and the deuterated internal standard need to be optimized. For 1,2-Dipalmitoyl-sn-glycerol, the precursor ion is typically the ammonium adduct [M+NH4]+, and a common product ion results from the neutral loss of a palmitic acid moiety.

-

1,2-Dipalmitoyl-sn-glycerol: e.g., m/z 586.5 → m/z 313.3

-

This compound: e.g., m/z 595.6 → m/z 313.3 (or a fragment containing the deuterated glycerol backbone)

-

-

Gas Temperatures and Flow Rates: These parameters (e.g., nebulizer gas, drying gas) need to be optimized for the specific instrument.

-

Collision Energy: The energy applied to fragment the precursor ions should be optimized for each MRM transition.

Experimental and Data Processing Workflow

The following diagram illustrates a typical workflow for a targeted lipidomics experiment using a deuterated internal standard.

Data Processing Steps:

-

Peak Integration: The chromatographic peaks for the target DAG species and the DPG-d9 internal standard are integrated to obtain their respective peak areas.

-

Response Ratio Calculation: The peak area of the endogenous analyte is divided by the peak area of the internal standard to calculate a response ratio.

-

Calibration Curve Construction: A calibration curve is generated by plotting the response ratios of calibration standards (samples with known concentrations of the analyte and a fixed concentration of the internal standard) against their corresponding concentrations. A linear regression model is then fitted to the data.

-

Quantification: The concentration of the DAG in the unknown samples is determined by interpolating their response ratios on the calibration curve.

Conclusion

This compound is an indispensable tool in modern lipidomics, enabling the accurate and precise quantification of diacylglycerols in complex biological systems. A thorough understanding of the principles of stable isotope dilution, coupled with robust and validated experimental protocols, is essential for obtaining high-quality data. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to successfully incorporate DPG-d9 into their lipidomics workflows, thereby facilitating a deeper understanding of the critical role of diacylglycerols in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

1,2-Dipalmitoyl-sn-glycerol-d9 mechanism of action as internal standard

An In-depth Technical Guide on the Core Mechanism of Action of 1,2-Dipalmitoyl-sn-glycerol-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action as an internal standard in mass spectrometry-based quantification. The guide covers the fundamental principles of its application, detailed experimental protocols, and the context of its use in lipidomics and cell signaling research.

Introduction: The Role of Internal Standards in Quantitative Analysis

Accurate quantification of analytes in complex biological matrices is a significant challenge in analytical chemistry.[1] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for this purpose. However, the accuracy of MS-based quantification can be affected by several factors, including sample loss during extraction, matrix effects leading to ion suppression or enhancement, and variations in instrument response.[2][3]

To correct for these sources of variability, a known amount of an internal standard (IS) is added to the sample prior to any processing steps.[4][5] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer.[3] Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry.[5][6]

Mechanism of Action of this compound

This compound is an isotopically labeled version of the endogenous diacylglycerol (DAG) 1,2-Dipalmitoyl-sn-glycerol. The "d9" designation indicates that nine hydrogen atoms on the glycerol backbone have been replaced with deuterium atoms. This subtle structural modification is the key to its function as an internal standard.

The core mechanism relies on the following principles:

-

Physicochemical Equivalence : Deuterium labeling does not significantly alter the chemical properties of the molecule. Therefore, this compound exhibits nearly identical behavior to its unlabeled counterpart during all stages of the analytical process, including:

-

Extraction : It has the same solubility and partitioning characteristics, ensuring that any sample loss during lipid extraction affects both the analyte and the internal standard proportionally.[7]

-

Chromatographic Separation : It co-elutes with the endogenous analyte in liquid chromatography, meaning they experience the same in-source matrix effects.[8]

-

Ionization : It has the same ionization efficiency in the mass spectrometer's source (e.g., Electrospray Ionization - ESI).[3]

-

-

Mass Differentiation : Despite their chemical similarity, the nine deuterium atoms give this compound a mass-to-charge ratio (m/z) that is 9 Daltons higher than the endogenous analyte. This mass difference allows the mass spectrometer to detect and quantify both compounds simultaneously and independently.

-

Ratiometric Quantification : Quantification is not based on the absolute signal intensity of the analyte, which can be variable. Instead, it is based on the ratio of the analyte's peak area to the internal standard's peak area.[3] Since a precise amount of the internal standard was added at the beginning, this ratio allows for the accurate calculation of the analyte's concentration, effectively normalizing for any variations encountered during the analytical workflow.[4][5]

Context: The Significance of 1,2-Dipalmitoyl-sn-glycerol Quantification

1,2-Dipalmitoyl-sn-glycerol is a crucial lipid second messenger involved in vital cellular signaling pathways.[4][7] It is generated at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC).[9] Its primary role is to activate Protein Kinase C (PKC), an enzyme family that regulates a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[4][9] Dysregulation of DAG signaling is implicated in various diseases, including cancer and metabolic disorders.[4] Accurate quantification of specific DAG species like 1,2-Dipalmitoyl-sn-glycerol is therefore essential for understanding these pathological conditions and for the development of targeted therapeutics.

Caption: The Diacylglycerol (DAG) signaling pathway.[4]

Experimental Protocol: Quantification by LC-MS/MS

This section details a typical workflow for the quantification of 1,2-Dipalmitoyl-sn-glycerol in a biological sample using this compound as an internal standard.

Materials and Reagents

-

Internal Standard Stock: this compound solution of known concentration.

-

Solvents: LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.[4]

-

Additives: Ammonium formate or acetate.[4]

-

Extraction Buffer: Ice-cold phosphate-buffered saline (PBS).

-

Sample: Cultured cells, tissue homogenate, or biofluid.

Sample Preparation (Lipid Extraction)

-

Spiking: Add a known amount of the this compound internal standard solution to the biological sample.[4]

-

Quenching: For cell or tissue samples, rapidly quench metabolic activity by adding ice-cold methanol.[7]

-

Extraction: Perform a biphasic lipid extraction using a modified Folch or Bligh-Dyer method.[7][10]

-

Add chloroform and water to the methanol-quenched sample.

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic phases.

-

-

Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids.[10]

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas.[10]

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent mixture (e.g., methanol/chloroform 2:1, v/v) for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

-

Instrumentation: A tandem mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[10]

-

Column: A reversed-phase C18 column is typically used for separating diacylglycerol species.[10]

-

Mobile Phases:

-

Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lipids based on their hydrophobicity.[10]

-

Mass Spectrometry:

Caption: Workflow for LC-MS/MS analysis of diacylglycerols.[4]

Data Analysis

-

Peak Integration: Integrate the peak areas for the specific MRM transitions of both the endogenous 1,2-Dipalmitoyl-sn-glycerol and the this compound internal standard.[4]

-

Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Calibration Curve: Construct a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.[4]

-

Quantification: Determine the concentration of 1,2-Dipalmitoyl-sn-glycerol in the sample by comparing the calculated peak area ratio to the calibration curve.[4]

Quantitative Data and Performance

The performance of an analytical method using a stable isotope-labeled internal standard is typically characterized by its linearity, limit of detection (LOD), and limit of quantification (LOQ). The table below summarizes representative performance data for the quantification of diacylglycerols using LC-MS/MS.

| Parameter | Typical Value | Description |

| Linearity (R²) | > 0.99 | Indicates a strong correlation between the measured signal ratio and the analyte concentration across a defined range. |

| Limit of Detection (LOD) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be reliably distinguished from background noise. |

| Limit of Quantification (LOQ) | 1 - 15 ng/mL | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[1] |

| Precision (%RSD) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |

| Accuracy (%RE) | 85% - 115% | The relative error, indicating how close the measured value is to the true value. |

Note: These values are representative and can vary depending on the specific instrumentation, sample matrix, and method optimization.

Visualization of the Quantification Principle

The following diagram illustrates the fundamental principle of how a stable isotope-labeled internal standard corrects for signal variability.

Caption: Correction for matrix effects using an internal standard.

Conclusion

This compound serves as an exemplary internal standard for the accurate quantification of its endogenous counterpart in complex biological samples. Its mechanism of action is rooted in the principles of isotopic labeling, where near-identical physicochemical properties ensure it tracks the analyte through sample preparation and analysis, while its mass difference allows for distinct detection. The use of this stable isotope-labeled standard in conjunction with LC-MS/MS enables researchers to overcome common analytical challenges like matrix effects, leading to reliable and reproducible quantification. This precision is paramount for advancing our understanding of the critical roles diacylglycerols play in health and disease, and for the development of novel therapeutic interventions.

References

- 1. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to 1,2-Dipalmitoyl-sn-glycerol-d9: Properties, Analysis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Dipalmitoyl-sn-glycerol-d9, its role as a second messenger in cellular signaling, and detailed experimental protocols for its application in research and drug development.

Core Properties and Physical State

This compound is a deuterated form of the saturated diacylglycerol, 1,2-Dipalmitoyl-sn-glycerol. It serves as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological samples by mass spectrometry.

Physical State and Appearance:

This compound is a crystalline solid. The non-deuterated form, 1,2-Dipalmitoyl-sn-glycerol, presents as a white to off-white solid or powder.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated analog.

| Property | This compound | 1,2-Dipalmitoyl-sn-glycerol |

| Molecular Formula | C₃₅H₅₉D₉O₅ | C₃₅H₆₈O₅ |

| Formula Weight | 578.0 g/mol | 568.91 g/mol |

| Purity | >99% deuterated forms (d1-d9) | ≥98% |

| Melting Point | Not specified; expected to be similar to the non-deuterated form | 66-69 °C |

| Solubility | DMF: 20 mg/mLDMSO: 5 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 250 µg/mL | DMF: 20 mg/mLDMSO: 5 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 0.25 mg/mL |

| Storage Temperature | -20°C | -20°C |

Role in Cellular Signaling: The Diacylglycerol Pathway

1,2-Dipalmitoyl-sn-glycerol is a crucial second messenger molecule in various cellular signaling cascades. Its primary function is the activation of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

The canonical pathway for the generation of diacylglycerol involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC). This reaction is triggered by the activation of cell surface receptors such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The cleavage of PIP₂ yields two second messengers: the membrane-bound diacylglycerol and the soluble inositol 1,4,5-trisphosphate (IP₃). Diacylglycerol then recruits and activates PKC at the cell membrane.

Experimental Protocols

Quantification of 1,2-Dipalmitoyl-sn-glycerol using LC-MS/MS with this compound as an Internal Standard

This protocol outlines the lipid extraction from plasma and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Plasma sample

-

This compound (internal standard)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

Nitrogen gas stream

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

In a glass centrifuge tube, add 100 µL of the plasma sample.

-

Add a known amount of this compound internal standard solution.

-

Add 3 mL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex thoroughly for 1 minute.

-

Add 1 mL of chloroform and vortex for 1 minute.

-

Add 1 mL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol 90:10 with 10 mM ammonium formate).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a suitable C18 reversed-phase column for chromatographic separation.

-

Operate the mass spectrometer in positive ion ESI mode.

-

Monitor the specific precursor-to-product ion transitions for both 1,2-Dipalmitoyl-sn-glycerol and the this compound internal standard.

-

Quantify the amount of 1,2-Dipalmitoyl-sn-glycerol in the sample by comparing its peak area to that of the internal standard.

-

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activation of PKC by 1,2-Dipalmitoyl-sn-glycerol.

Materials:

-

Purified PKC enzyme

-

1,2-Dipalmitoyl-sn-glycerol

-

Phosphatidylserine (PS)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Lipid Vesicle Preparation:

-

In a glass tube, mix the desired amounts of 1,2-Dipalmitoyl-sn-glycerol and phosphatidylserine dissolved in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in the assay buffer by vortexing or sonication to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate, and purified PKC enzyme.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

-

Termination and Detection:

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a piece of phosphocellulose paper.

-

Wash the paper extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

The level of radioactivity is proportional to the PKC activity.

-

This in-depth guide provides essential information for researchers and professionals working with this compound. The provided data and protocols facilitate its effective use in quantitative lipidomics and for investigating the intricate roles of diacylglycerol signaling in health and disease.

1,2-Dipalmitoyl-sn-glycerol-d9 safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Dipalmitoyl-sn-glycerol-d9 was identified. The following information is extrapolated from the safety data of the non-deuterated analog, 1,2-Dipalmitoyl-sn-glycerol, and related compounds. It is generally assumed that deuteration does not significantly alter the chemical hazards of a molecule; however, this guide should be used for informational purposes, and a comprehensive risk assessment should be conducted before handling.

Executive Summary

This technical guide provides a comprehensive overview of the safety, handling, and biological significance of this compound. While specific toxicological data for the deuterated form is not available, this document synthesizes information from its non-deuterated counterpart to provide guidance on its properties, potential hazards, and experimental use. 1,2-Dipalmitoyl-sn-glycerol is a key diacylglycerol (DAG) involved in cellular signaling, primarily as an activator of Protein Kinase C (PKC).[1][2] This guide is intended for professionals in research and drug development who may be working with this deuterated lipid.

Physical and Chemical Properties

The physical and chemical properties of 1,2-Dipalmitoyl-sn-glycerol are crucial for its proper handling, storage, and use in experimental settings.

| Property | Value |

| IUPAC Name | [(2S)-2-(hexadecanoyloxy)-3-hydroxypropyl] hexadecanoate[2][3] |

| Synonyms | 1,2-DPG, DG(16:0/16:0/0:0), (S)-1,2-Dipalmitin[1][2][4] |

| CAS Number | 30334-71-5 (for non-deuterated form)[1][2][4] |

| Molecular Formula | C₃₅H₅₉D₉O₅ (for d9 form) |

| Molecular Weight | 577.97 g/mol (for d9 form) |

| Appearance | White to off-white solid/powder[2][4] |

| Melting Point | 66-69 °C[2] |

| Solubility | Soluble in DMF (~20 mg/ml), DMSO (~5 mg/ml), and Ethanol (~30 mg/ml). Slightly soluble in PBS (pH 7.2) at ~0.25 mg/ml.[1][2] |

| Storage Temperature | -20°C[1][2] |

| Stability | Stable under recommended storage conditions. Acyl migration to the 1,3-isomer can occur in solution.[2][5] |

Hazard Identification and Safety Precautions

Based on the data for structurally related lipids, this compound should be handled with care. The non-deuterated analog is not classified as hazardous under GHS, but related phospholipids can cause irritation.

Potential Hazards

-

Skin Irritation: May cause skin irritation.[6]

-

Eye Irritation: May cause serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[6]

-

Ingestion: While no specific data is available for the diacylglycerol, a related phosphocholine is harmful if swallowed.[7]

Recommended Safety Precautions

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Experimental Protocols

Safe Handling and Storage Protocol

Adherence to proper handling and storage is critical for maintaining the integrity of this compound and ensuring laboratory safety.

-

Preparation: Work in a clean, uncluttered, and well-ventilated area. Ensure all necessary personal protective equipment (PPE) is readily available.

-

Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, a lab coat, and safety glasses.

-

Dispensing:

-

Allow the vial to warm to room temperature before opening to prevent moisture condensation.[8]

-

For solid form, use a spatula for transfer. Avoid generating dust.

-

For solutions, use a pipette or syringe.

-

-

Solution Preparation:

-

Cleaning: After handling, clean the work area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[9]

-

Storage:

-

Solid: Store at -20°C in a tightly sealed container, preferably under an inert atmosphere.[5]

-

Solutions: Prepare fresh for each experiment. If storage is necessary, store at -20°C or -80°C in a tightly sealed vial. Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.[5]

-

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Contaminated materials should be collected in a designated, sealed waste container for pickup by a licensed chemical waste vendor.[9]

Biological Role and Signaling Pathway

1,2-Dipalmitoyl-sn-glycerol is a crucial second messenger in signal transduction pathways.[2] Its primary function is the activation of conventional and novel isoforms of Protein Kinase C (PKC).[2]

PKC Activation Pathway

Caption: PKC activation by 1,2-Dipalmitoyl-sn-glycerol.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for handling and preparing this compound for experimental use.

Caption: Recommended workflow for handling the compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,2-Dipalmitoyl-sn-glycerol | C35H68O5 | CID 644078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1,2-Dipalmitoyl-sn-glycerol-d9 as a Mass Spectrometry Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,2-Dipalmitoyl-sn-glycerol-d9 as an internal standard for the accurate quantification of 1,2-Dipalmitoyl-sn-glycerol (16:0/16:0 DAG) in biological samples using mass spectrometry.

Introduction

1,2-Dipalmitoyl-sn-glycerol is a key saturated diacylglycerol (DAG) that functions as a critical second messenger in cellular signaling.[1][2] It is primarily generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) in response to various extracellular stimuli.[1][3] As a signaling molecule, it activates protein kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][4]

Accurate quantification of specific DAG species like 1,2-dipalmitoyl-sn-glycerol is crucial for understanding its role in health and disease. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for the specific and sensitive quantification of lipids.[5][6] However, the accuracy of quantification can be affected by variations in sample preparation, extraction efficiency, and instrument response. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for these variations and ensure high-quality, reproducible data.[7][8] This deuterated analog is chemically identical to the endogenous analyte but has a distinct mass, allowing for its differentiation by the mass spectrometer.

Signaling Pathway of 1,2-Dipalmitoyl-sn-glycerol

The generation of 1,2-Dipalmitoyl-sn-glycerol is a key event in the canonical G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling pathways. Upon receptor activation, PLC is activated, which then hydrolyzes PIP₂ into two second messengers: the soluble inositol 1,4,5-trisphosphate (IP₃) and the membrane-bound 1,2-diacylglycerol.[3] While IP₃ diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, DAG remains in the plasma membrane to recruit and activate PKC.

Figure 1: Simplified signaling pathway showing the generation of 1,2-Dipalmitoyl-sn-glycerol and activation of Protein Kinase C.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol outlines a standard procedure for the extraction of total lipids from biological samples, such as cultured cells or tissues, using a modified Bligh and Dyer method.[9]

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

This compound internal standard solution (in a suitable solvent like chloroform or methanol)

-

HPLC-grade chloroform, methanol, and water

-

Phosphate-buffered saline (PBS)

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Cells: Harvest approximately 1 x 10⁷ cells, wash twice with ice-cold PBS, and resuspend the pellet in 1 mL of cold PBS.[9]

-

Tissues: Weigh approximately 20-50 mg of frozen tissue and homogenize in an appropriate volume of ice-cold PBS.

-

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. The amount should be optimized to be within the linear range of the assay.

-

Lipid Extraction:

-

To the 1 mL sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[9]

-

Vortex vigorously for 2 minutes to ensure a single-phase mixture and to disrupt cell membranes.

-

Add 1.25 mL of chloroform and vortex for 30 seconds.

-

Add 1.25 mL of deionized water and vortex for another 30 seconds to induce phase separation.[9]

-

-

Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids, separated by a protein disk.[9]

-

Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying and Reconstitution:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol/acetonitrile/water (2:1:1, v/v/v).[10]

-

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general method for the quantification of 1,2-Dipalmitoyl-sn-glycerol using LC-MS/MS with this compound as an internal standard.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, methanol)

-

Ammonium formate or acetate

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted lipid extract onto the C18 column.

-

Use a gradient elution to separate the diacylglycerol species. A typical mobile phase system consists of:

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

-

-

A suggested gradient is as follows: Start with a low percentage of mobile phase B, and gradually increase the percentage to elute the more hydrophobic lipids.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode using ESI.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) for maximum signal intensity.

-

Use Multiple Reaction Monitoring (MRM) for quantification.[2] The precursor ion, typically the [M+NH₄]⁺ adduct, is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

-

MRM Transitions:

-

The specific MRM transitions for 1,2-Dipalmitoyl-sn-glycerol and its d9 internal standard need to be determined empirically on the specific mass spectrometer being used. The transition is based on the neutral loss of a palmitic acid and ammonia.

-

-

Quantification:

-

Integrate the peak areas for the specific MRM transitions of 1,2-Dipalmitoyl-sn-glycerol and this compound.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

-

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of 1,2-Dipalmitoyl-sn-glycerol using its deuterated internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of Diacylglycerols by LC-MS/MS Using 1,2-Dipalmitoyl-sn-glycerol-d9

Introduction

Diacylglycerols (DAGs) are crucial lipid second messengers involved in a wide array of cellular signaling pathways, primarily as activators of protein kinase C (PKC).[1][2] The dysregulation of DAG signaling has been implicated in various diseases, including cancer and metabolic disorders.[3] Consequently, the precise and accurate quantification of DAG molecular species is essential for understanding disease mechanisms and for the development of novel therapeutics. This document provides a detailed protocol for the analysis of diacylglycerols using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique, with 1,2-Dipalmitoyl-sn-glycerol-d9 serving as an internal standard for accurate quantification.

Principle

This method utilizes reversed-phase liquid chromatography to separate different diacylglycerol species based on their hydrophobicity. The separated DAGs are then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. Quantification is achieved by Multiple Reaction Monitoring (MRM), which involves selecting a specific precursor ion for each DAG species and a characteristic product ion generated through collision-induced dissociation. The use of a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte and has a similar ionization efficiency, allows for the correction of variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[4]

Experimental Protocols

1. Materials and Reagents

-

Solvents: LC-MS grade chloroform, methanol, acetonitrile, isopropanol, and water.

-